ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside properties
ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside properties
An In-Depth Technical Guide to Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside: A Key Glycosyl Donor in Modern Carbohydrate Chemistry
Introduction
In the intricate world of glycobiology, the precise assembly of complex oligosaccharides is a paramount challenge that underpins progress in drug discovery, vaccine development, and our fundamental understanding of cellular communication. L-fucose, a 6-deoxy-L-galactose, is a terminal monosaccharide frequently found on N- and O-glycans, playing a critical role in processes ranging from blood type determination to selectin-mediated cell adhesion involved in inflammation and cancer metastasis. The chemical synthesis of these fucose-containing glycans provides essential tools for biological investigation, a task that relies heavily on the strategic use of well-defined glycosyl donors.
This guide provides a comprehensive technical overview of Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside, a cornerstone building block for fucosylation reactions. We will dissect its molecular architecture, explore its reactivity in glycosylation, detail experimental protocols for its use, and provide insights into its characterization and handling. This document is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this versatile glycosyl donor.
Section 1: Physicochemical and Structural Properties
Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside is a stable, crystalline solid that serves as a precursor for the reactive species needed in glycosidic bond formation. Its key properties are summarized below.
| Property | Value | References |
| IUPAC Name | (2R,3S,4R,5R,6S)-2-Ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | [1][2] |
| CAS Number | 99409-34-4 | [1][2][3][4] |
| Molecular Formula | C₂₉H₃₄O₄S | [1][2][3][5][6] |
| Molecular Weight | 478.64 g/mol | [1][2][3][5] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 45-54 °C | [1][3][7] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM) | [1] |
| Optical Activity | [α]²²/D −15° (c = 1.5 in CH₂Cl₂) | |
| Storage | Store at -20 °C to 8 °C | [1][3] |
Section 2: The Architectural Logic: Analyzing the Structural Components
The efficacy of this glycosyl donor stems from the synergistic interplay of its three key structural components: the L-fucose core, the anomeric ethylthio group, and the benzyl ether protecting groups.
The L-Fucose Core
L-fucose (6-deoxy-L-galactose) is the carbohydrate scaffold. Unlike more common hexoses, it lacks a hydroxyl group at the C-6 position, which influences its chemical reactivity and the conformation of the resulting oligosaccharides. Its presence is crucial for the biological activity of many natural glycans.
The Anomeric Ethylthio Group: A Versatile Leaving Group
The ethylthio moiety at the anomeric (C-1) position defines the compound as a thioglycoside. Thioglycosides have become workhorse glycosyl donors in oligosaccharide synthesis for several compelling reasons:
-
Stability: They are remarkably stable compounds, resistant to a wide array of reaction conditions used for protecting group manipulations, making them ideal for multi-step synthetic sequences.[8]
-
Tunable Activation: The "soft" nature of the anomeric sulfur atom allows for its activation under specific and mild thiophilic conditions.[9] This selective activation is the cornerstone of modern glycosylation strategies, enabling controlled and predictable bond formation.[8][9]
The Benzyl Ether Protecting Groups: Stability and Reactivity Enhancement
The hydroxyl groups at the C-2, C-3, and C-4 positions are masked as benzyl (Bn) ethers. This choice of protecting group is a critical design element with profound implications for the donor's behavior.
-
Robustness: Benzyl ethers are exceptionally stable across a broad pH range, tolerating both acidic and basic conditions where other groups like esters might be cleaved.[10][11][12]
-
"Arming" Effect: From an electronic standpoint, benzyl ethers are electron-donating groups. This property stabilizes the electron-deficient transition state that forms at the anomeric center during glycosylation.[13] This "arming" effect enhances the reactivity of the glycosyl donor, leading to more efficient coupling reactions compared to donors protected with electron-withdrawing ("disarming") groups like acetates or benzoates.[13][14] The absence of a participating group (like an acyl group) at the C-2 position also influences the stereochemical outcome of the glycosylation, a crucial factor discussed in the next section.[15]
Section 3: Application in Oligosaccharide Synthesis: The Glycosylation Reaction
The central utility of ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside is its role as a glycosyl donor in the construction of O-glycosidic linkages. This process involves the activation of the anomeric thioethyl group in the presence of a glycosyl acceptor (a molecule with a free hydroxyl group).
The Core Glycosylation Mechanism
While the precise mechanism can exist on a continuum between Sₙ1 and Sₙ2 pathways, a common representation involves several key steps.[9][13] A thiophilic promoter activates the sulfur atom, facilitating the departure of the ethylthio leaving group. This generates a highly reactive oxacarbenium ion intermediate, which is then intercepted by the nucleophilic hydroxyl group of the glycosyl acceptor to form the desired glycosidic bond.
Caption: Generalized workflow of thioglycoside activation and glycosylation.
Experimental Protocol: NIS/TfOH Mediated Glycosylation
This protocol describes a widely used method for the activation of thioglycoside donors. The combination of N-Iodosuccinimide (NIS) and a catalytic amount of a strong Lewis acid like trifluoromethanesulfonic acid (TfOH) is highly effective.[16]
Materials:
-
Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside (Donor, 1.0 eq)
-
Glycosyl Acceptor (with one free -OH, 1.2-1.5 eq)
-
N-Iodosuccinimide (NIS, 1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the fucosyl donor, the glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM via syringe and stir the mixture at room temperature for 30-60 minutes to ensure a dry environment.
-
Cooling: Cool the reaction mixture to the desired temperature, typically between -40 °C and -20 °C, using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Promoter Addition: Add NIS to the stirring suspension.
-
Initiation: After 5-10 minutes, add TfOH dropwise via syringe. The reaction mixture may change color (e.g., to a dark brown or purple).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-60 minutes.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Allow the mixture to warm to room temperature. A color change from dark to colorless or light yellow indicates successful quenching of excess iodine.
-
Workup: Filter the mixture through a pad of Celite to remove molecular sieves, washing with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is purified by silica gel column chromatography to yield the desired oligosaccharide.
Causality Behind Choices:
-
Molecular Sieves: Crucial for scavenging any trace amounts of water, which would otherwise hydrolyze the reactive intermediate and reduce yield.
-
Low Temperature: Helps to control the reactivity of the powerful oxacarbenium ion intermediate, often improving the stereoselectivity of the reaction.
-
Quenching with Na₂S₂O₃: Necessary to neutralize the excess NIS and iodine species, preventing side reactions during workup.
Stereochemical Considerations
The stereochemical outcome of a glycosylation (i.e., the formation of an α or β linkage) is a critical challenge. For the title compound, the C-2 protecting group is a non-participating benzyl ether. Unlike an acyl group (e.g., acetate, benzoate) which can form a covalent intermediate to shield one face of the molecule and direct the formation of a 1,2-trans product, a benzyl ether does not participate.[15] Consequently, glycosylations with this donor do not have inherent directing assistance and can yield mixtures of α and β anomers. The final α/β ratio is influenced by a complex interplay of factors including the reactivity of the acceptor, the solvent, temperature, and the specific promoter system used.
Section 4: Analytical Characterization
Confirming the identity, purity, and structure of the title compound and its glycosylation products is essential. A combination of spectroscopic and chromatographic methods is employed.
| Method | Purpose & Expected Observations |
| ¹H NMR | Confirms the presence of key structural motifs. Expect signals for: the anomeric proton (H-1), the methyl group protons (H-6), the ethylthio group (CH₂ and CH₃), the three distinct benzyl groups (aromatic and benzylic CH₂ protons), and the pyranose ring protons. |
| ¹³C NMR | Provides a carbon count and information on the chemical environment of each carbon atom. Expect signals for the anomeric carbon (C-1), the fucose methyl group (C-6), and the carbons of the benzyl and ethylthio groups.[17] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[6] |
| HPLC | Used to assess the purity of the compound. |
Section 5: Safety, Handling, and Storage
As a matter of professional practice, this compound should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.[18]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures range from -20 °C to 8 °C to ensure long-term stability.[1][3]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside is a highly valuable and versatile glycosyl donor. Its robust benzyl ether protecting groups confer stability and enhance reactivity, while the anomeric ethylthio group provides a reliable handle for activation under a range of mild, thiophilic conditions. This combination of features makes it an indispensable tool for synthetic chemists aiming to construct complex, fucose-containing oligosaccharides. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is crucial for its successful application in advancing the frontiers of glycoscience and associated fields like drug development and chemical biology.
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